3-Isothiocyanato-2-methylpyridine
Description
3-Isothiocyanato-2-methylpyridine is a pyridine derivative featuring an isothiocyanato (-N=C=S) group at position 3 and a methyl (-CH₃) substituent at position 2. Isothiocyanates are known for their electrophilic nature, enabling reactions with nucleophiles such as amines and thiols, which are critical in medicinal chemistry and material science .
The molecular formula of 3-isothiocyanato-2-methylpyridine is inferred as C₇H₆N₂S, with a molecular weight of 150.20 g/mol (calculated). Pyridine derivatives with isothiocyanato groups are often intermediates in synthesizing heterocyclic compounds, such as benzimidazoles and imidazoles, as demonstrated in pharmaceutical research .
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
3-isothiocyanato-2-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-7(9-5-10)3-2-4-8-6/h2-4H,1H3 |
InChI Key |
ZGQOIMIMFUEGQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)N=C=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanato-2-methylpyridine typically involves the reaction of 3-amino-2-methylpyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:
3-Amino-2-methylpyridine+Thiophosgene→3-Isothiocyanato-2-methylpyridine+HCl
Industrial Production Methods: On an industrial scale, the production of 3-Isothiocyanato-2-methylpyridine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanato-2-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be targeted by nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Thiourea Derivatives: Formed through nucleophilic attack on the isothiocyanate group.
Oxidized Products: Depending on the oxidizing agent used, various oxidized forms of the compound can be obtained.
Scientific Research Applications
3-Isothiocyanato-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophilic sites in biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Isothiocyanato-2-methylpyridine exerts its effects involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Isothiocyanato-pyridine
- Molecular Formula : C₆H₄N₂S.
- This compound is a simpler analog but lacks the electronic effects imparted by the methyl substituent .
2-Chloro-3-isothiocyanato-pyridine (CAS 50470-12-7)
- Substituents : Chloro (-Cl) at position 2, isothiocyanato at position 3.
- Molecular Formula : C₆H₃ClN₂S.
- Molecular Weight : 170.62 g/mol .
- Key Differences : The electron-withdrawing chloro group enhances the electrophilicity of the isothiocyanato moiety compared to the methyl-substituted analog. This increases reactivity in coupling reactions but may reduce stability under basic conditions .
2-Isothiocyanato-4-methylpyridine
- Substituents : Isothiocyanato at position 2, methyl at position 4.
- Molecular Formula : C₇H₆N₂S.
- Key Differences : The positional swap of substituents alters electronic distribution. The methyl group at position 4 may sterically hinder reactions at the isothiocyanato group, affecting regioselectivity in synthesis .
5-Isocyanato-2-methylpyridine (CAS 732245-99-7)
3-Isocyanato-2-methyl-6-(trifluoromethyl)pyridine
- Substituents : Isocyanato at position 3, methyl at position 2, trifluoromethyl (-CF₃) at position 6.
- Molecular Formula : C₈H₅F₃N₂O.
- Molecular Weight : 202.13 g/mol .
- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing the electrophilicity of the isocyanato group. This compound’s reactivity profile differs significantly from the target due to the combined effects of -CF₃ and -NCO groups .
Data Table: Structural and Property Comparison
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